![molecular formula C13H19NO4 B059093 (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1242184-46-8](/img/structure/B59093.png)

(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Overview

Description

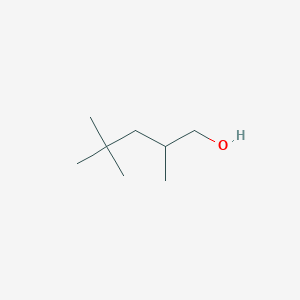

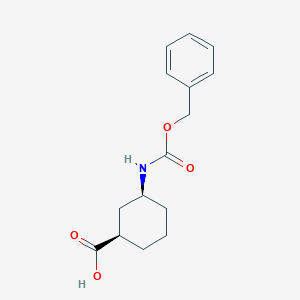

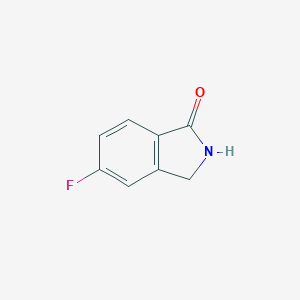

(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Natural and Synthetic Neo Acids and their Applications

Research on natural and synthetic neo acids, such as carboxylic acids containing tertiary butyl groups, underscores their promising applications due to their biological activities. These compounds are good prospects for chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Furthermore, their applications extend to the cosmetic, agronomic, and pharmaceutical industries, suggesting a broad utility spectrum for similar structures like the one (Dembitsky, 2006).

Carboxylic Acids in Biocatalysis and Microbial Inhibition

The role of carboxylic acids in microbial inhibition and biocatalysis has been well-documented. These compounds, including similar structures to (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, can inhibit microbial growth at concentrations lower than desired yields, indicating their potential as food preservatives and in biofuel production enhancements through metabolic engineering strategies (Jarboe et al., 2013).

Antioxidant and Antimicrobial Properties

The structural variations of carboxylic acids significantly influence their antioxidant and antimicrobial activities. Studies comparing different carboxylic acids have shown that the presence of hydroxyl groups and conjugated bonds correlates with increased bioactivity, suggesting that modifications to the carboxylic acid structure, similar to the compound , could enhance these properties (Godlewska-Żyłkiewicz et al., 2020).

Solvent Applications and Extraction Efficiencies

Carboxylic acids, including their derivatives, have been explored as solvents in liquid-liquid extraction processes, particularly in the recovery of carboxylic acids from aqueous streams. The use of innovative solvents such as ionic liquids has shown promise in improving the efficiency of carboxylic acid extractions, highlighting the potential utility of similar compounds in separation technologies (Sprakel & Schuur, 2019).

Catalytic and Kinetic Resolution in Organic Synthesis

The compound's structure is relevant to discussions on catalytic and non-enzymatic kinetic resolutions in organic synthesis. Non-enzymatic procedures have developed significantly, offering high enantioselectivity and yield for products and starting materials. This suggests the potential of this compound in asymmetric synthesis and resolution processes (Pellissier, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(1S,2R,3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMJBHUNSHDFPT-RGOKHQFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)